molecular formula C17H17N3OS B2703693 N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide CAS No. 1311612-48-2

N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide

Cat. No. B2703693
CAS RN: 1311612-48-2
M. Wt: 311.4
InChI Key: RWASDCZFQIZOOJ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide, also known as CTAP, is a small molecule antagonist of the kappa opioid receptor (KOR). KORs are a type of opioid receptor found in the central and peripheral nervous systems. CTAP has been extensively studied for its potential therapeutic applications in pain management, addiction, and depression. In

Mechanism of Action

N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide acts as a selective antagonist of KORs. KORs are G protein-coupled receptors that are activated by endogenous opioid peptides such as dynorphins. When activated, KORs can produce a variety of effects including analgesia, dysphoria, and sedation. N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide binds to the KOR and prevents the activation of the receptor by endogenous opioid peptides. This results in a reduction in the effects of KOR activation.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been shown to produce a variety of biochemical and physiological effects. In animal models, N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been shown to reduce pain, reduce drug-seeking behavior, and produce antidepressant-like effects. Additionally, N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has also been shown to modulate the activity of the immune system, suggesting potential applications in immunomodulation.

Advantages and Limitations for Lab Experiments

N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in animal models. However, there are also some limitations to using N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide in lab experiments. It has a relatively short half-life, which can make dosing difficult. Additionally, it has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide. One area of interest is in the development of analogs with improved pharmacokinetic properties. Another area of interest is in the development of N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide-based therapies for pain management, addiction, and depression. Additionally, N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has potential applications in immunomodulation, and further research is needed to explore these applications. Finally, there is a need for further research on the safety and efficacy of N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide in clinical settings.

Synthesis Methods

N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide can be synthesized using a variety of methods. One common method involves the reaction of 2-methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid with 1-cyanocyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified using column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. One of the main areas of research has been in pain management. KORs are known to play a role in the modulation of pain, and N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been shown to be effective in reducing pain in animal models. N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has also been studied for its potential as an anti-addiction agent. KORs are involved in the reward pathway of the brain, and N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been studied for its potential as an antidepressant. KORs are involved in the regulation of mood, and N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been shown to have antidepressant-like effects in animal models of depression.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-12-14(4-5-15(19-12)13-6-9-22-10-13)16(21)20-17(11-18)7-2-3-8-17/h4-6,9-10H,2-3,7-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWASDCZFQIZOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CSC=C2)C(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide

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